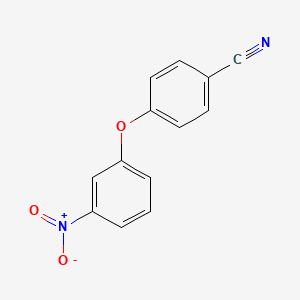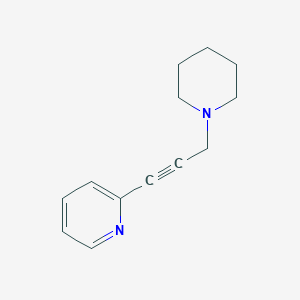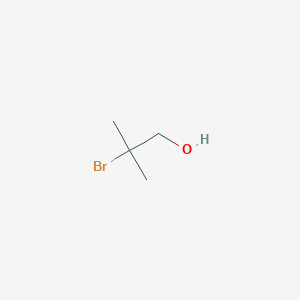
2-Bromo-2-methylpropan-1-ol
説明
2-Bromo-2-methylpropan-1-ol is a chemical compound with the molecular formula C4H9BrO . Its average mass is 153.018 Da and its monoisotopic mass is 151.983673 Da . It is also known by other names such as 1-Propanol, 2-bromo-2-methyl-, 2-Brom-2-methyl-1-propanol, and 2-Bromo-2-méthyl-1-propanol .
Synthesis Analysis
The synthesis of 2-Bromo-2-methylpropan-1-ol involves a nucleophilic substitution reaction. The tertiary halogenoalkane 2-bromo-2-methylpropane reacts via an SN1 mechanism . This reaction involves two steps: the slow, rate-determining step involves the dissociation of the C-Br bond to form a tertiary carbocation, and the fast step involves the nucleophilic attack by the hydroxide ion on the carbocation to form the C-O bond .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methylpropan-1-ol consists of four carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom . The presence of the bromine atom makes the carbon-to-bromine bond polarized, with the more electronegative bromine atom attracting the bonding pair electrons away from the less electronegative carbon atom .Chemical Reactions Analysis
2-Bromo-2-methylpropan-1-ol undergoes a hydrolysis reaction, which is a type of nucleophilic substitution reaction. In this reaction, the bromine atom in the molecule is replaced by a hydroxide ion, resulting in the formation of an alcohol .Physical And Chemical Properties Analysis
2-Bromo-2-methylpropan-1-ol has a molecular weight of 153.02 g/mol . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用
1. Rotational Isomerism Studies
2-Bromo-2-methylpropan-1-ol's structural analogs, such as 1-bromo-2-methylpropane, have been studied for their rotational isomerism in the liquid phase using infrared spectroscopy. These studies aim to understand the conformational preferences of molecules, which are vital for predicting their chemical behavior and interactions (Müller, Fruwert, & Geiseler, 1981).
2. Biofuel Research
Investigations into biofuels from microorganism metabolism have included compounds similar to 2-Bromo-2-methylpropan-1-ol, exploring their potential as anti-knock additives for fuel in spark ignition engines. Such research is crucial for developing sustainable and efficient alternative fuels (Mack et al., 2014).
3. Anaerobic Production in Bioengineering
The anaerobic production of compounds structurally related to 2-Bromo-2-methylpropan-1-ol, like isobutanol, has been a subject of interest in bioengineering. Research in this area focuses on creating efficient pathways for biofuel production, using engineered enzymes to overcome cofactor imbalances (Bastian et al., 2011).
4. Catalysis and Chemical Reactions
Studies on the dehydrobromination of compounds like 1-bromo-2-methylpropane on alumina modified with alkali-metal chlorides have provided insights into catalysis mechanisms. This research is fundamental for the development of efficient industrial chemical processes (Lycourghiotis et al., 1975).
5. Solvent Effects on Chemical Reactions
The influence of different solvents on the reactivity of tertiary alkyl halides, including compounds related to 2-Bromo-2-methylpropan-1-ol, has been quantified through QSPR (Quantitative Structure-Property Relationships). This research is crucial for understanding solvent effects on chemical reactivity, a key aspect in designing chemical reactions and processes (Moreira et al., 2019).
Safety And Hazards
2-Bromo-2-methylpropan-1-ol is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, using the substance only in well-ventilated areas, avoiding contact with skin, eyes, and clothing, and keeping away from heat and sources of ignition .
特性
IUPAC Name |
2-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDAQGFJMQNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropan-1-ol | |
CAS RN |
55376-31-3 | |
| Record name | 2-bromo-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



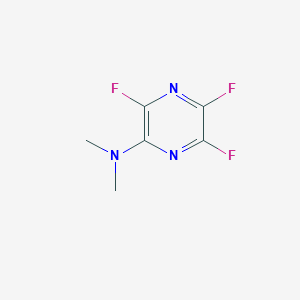
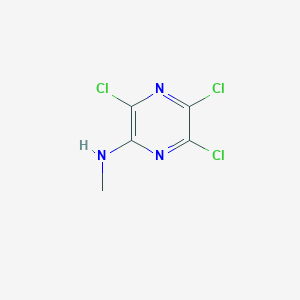
![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)
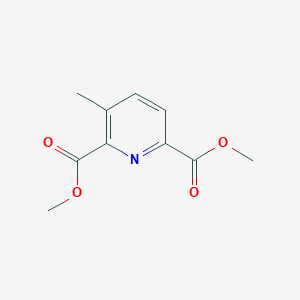
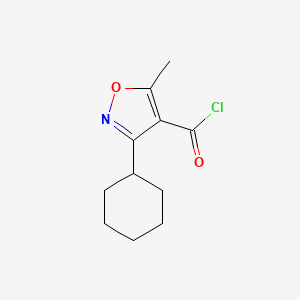
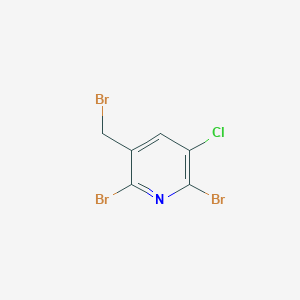
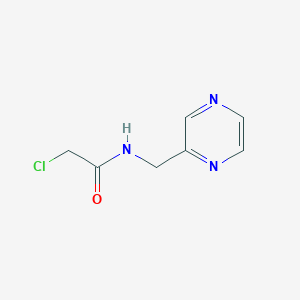
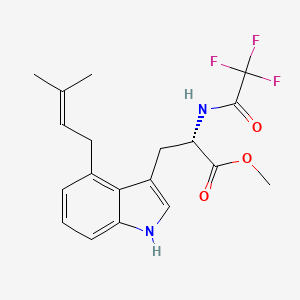
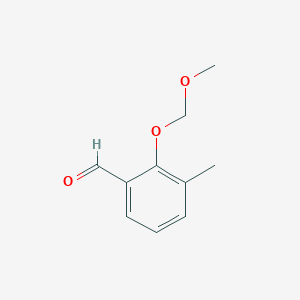

![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)
